molecular formula C16H24O8S B611431 Tos-PEG4-acid CAS No. 1453117-42-4

Tos-PEG4-acid

Cat. No. B611431
M. Wt: 376.42
InChI Key: BAXYSSILQKCWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Tos-PEG4-acid is C16H24O8S . It has a molecular weight of 376.4 g/mol .


Chemical Reactions Analysis

The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions .

Scientific Research Applications

1. Enhanced Anticancer Efficacy

Tos-PEG4-acid, in the form of Alpha-tocopheryl polyethylene glycol succinate (TPGS), has demonstrated potential in enhancing the bioavailability of poorly absorbed drugs and acting as a vehicle for drug delivery systems. Specifically, TPGS has shown significant anticancer activity, being more effective than TOS (alpha-tocopheryl succinate) in inhibiting the growth of human lung carcinoma cells and inducing apoptosis and reactive oxygen species generation. This suggests its potential usefulness in cancer therapeutics (Youk et al., 2005).

2. Polymerization for Cancer Treatment

Polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) have been utilized to create α-TOS-based amphiphilic block copolymers. These polymers, with poly(ethylene glycol) (PEG) as the hydrophilic block, form nanoparticles capable of encapsulating and delivering hydrophobic molecules, showing promise in targeted cancer treatment. The biological activity of these nanoparticles depends on the molecular weight of PEG and the content of the methacrylic derivative of α-tocopheryl succinate (MTOS), highlighting the importance of their composition in therapeutic applications (Palao-Suay et al., 2016).

3. Protein Resistance and Sensitivity Improvement

In biomedical applications, PEG chains like Tos-PEG4-acid are used to enhance protein resistance and preserve protein function. A study using long PEG chains (PEG24) for functional biomolecule installation and short PEG chains (PEG4) as a protective layer found that the amount of PEG4 chain backfilling affects the flexibility of PEG24, thereby improving the recognition capacity of biomolecules. This suggests its potential in creating highly efficient and sensitive platforms for antibody immobilization and antigen recognition in complex biological environments (Du et al., 2018).

4. Drug Delivery System Design

Tos-PEG4-acid, in the form of poly(ethylene glycol)-folic acid (PEG-FA), has been used in the design of drug delivery systems. For example, a study used PEG-FA on the surface of polydopamine-modified mesoporous silica nanoparticles for targeted cancer therapy. These nanoparticles demonstrated high targeting efficiency and enhanced therapeutic anticancer effects, indicating their potential as carriers in cancer treatments (Cheng et al., 2017).

Future Directions

Tos-PEG4-acid, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its future directions are likely to be influenced by advancements in the field of targeted protein degradation.

properties

IUPAC Name

3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXYSSILQKCWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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